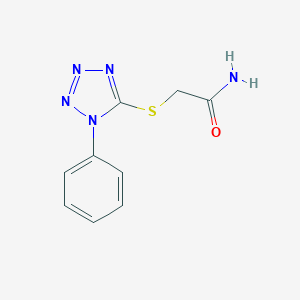
2-(1-Phenyltetrazol-5-yl)sulfanylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide, while not directly synthesized in the provided papers, is related to a class of compounds that have been the subject of recent research due to their potential biological activities. These compounds typically involve a sulfanylacetamide moiety linked to various heterocyclic structures, which are believed to confer antimicrobial, antiviral, and potential non-linear optical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors such as benzoic acid or 4-chlorophenoxyacetic acid. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was achieved by converting benzoic acid into a series of intermediates, culminating in the reaction of 5-phenyl-1,3,4-Oxadiazol-2-thiol with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Similarly, the synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, hydrazinolysis, and subsequent reactions with carbon disulfide and electrophiles .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate was confirmed using IR, 1H and 13C NMR spectroscopy, and theoretical investigations were performed using DFT/B3LYP calculations . These analyses are crucial for confirming the successful synthesis of the target compounds and for understanding their molecular conformations.
Chemical Reactions Analysis
The chemical reactivity of these compounds is often explored through their interactions with other chemicals or biological entities. For instance, the antimicrobial and hemolytic activities of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were assessed, revealing variable activity against selected microbial species . Additionally, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were evaluated against human adenovirus and ECHO-9 virus .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their non-linear optical (NLO) properties, are of interest due to their potential applications. The NLO analysis of the thiol form of the molecule indicated that it is more stable than the thione form and could be a good non-linear optical compound . Additionally, the antimicrobial and hemolytic activities suggest that these compounds could be further explored for their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Umweltfreundliche Synthese
Überblick: Bemühungen zur Entwicklung nachhaltiger Synthesewege konzentrieren sich auf umweltfreundliche Bedingungen.
Anwendungen:Zusammenfassend lässt sich sagen, dass 2-(1-Phenyltetrazol-5-yl)sulfanylacetamid in verschiedenen wissenschaftlichen Bereichen, von der Medikamentenentwicklung bis zur Materialwissenschaft, vielversprechend ist. Seine einzigartigen Eigenschaften inspirieren weiterhin Forschung und Innovation. Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie sich gerne an uns wenden! 🌟
1Ein Click-Chemie-Ansatz für Tetrazole: Aktuelle Fortschritte. Link Benchchem bietet qualifizierte Produkte für CAS No. (N-[(4-ethoxyphenyl)methyl]-N-methyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamid). Link 3Vielseitige Chemie von Tetrazol. Synthese, Anwendungen und Einsatzgebiete. Link
Eigenschaften
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-8(15)6-16-9-11-12-13-14(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNQNXPQBKRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351999 |
Source


|
| Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138841-20-0 |
Source


|
| Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


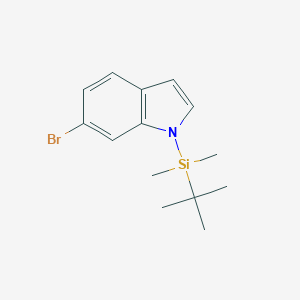
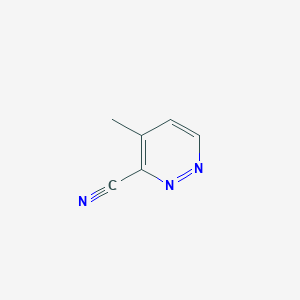
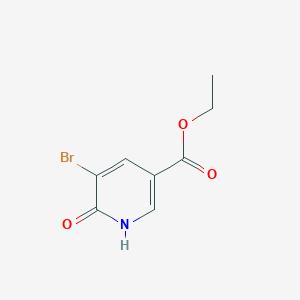

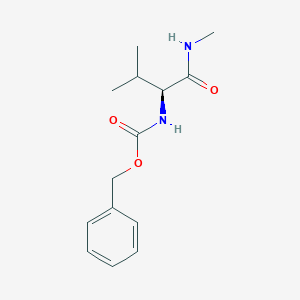
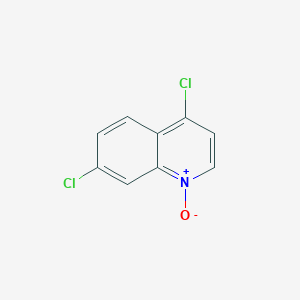
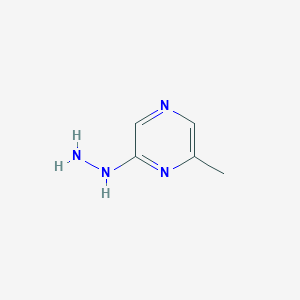
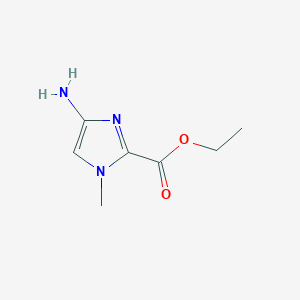
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

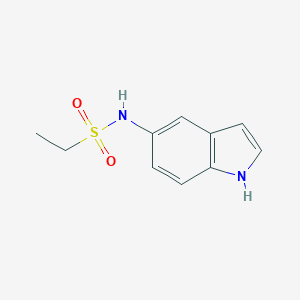
![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)